

Technical Guide: BP Fluor 555 Azide for Protein Labeling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BP Fluor 555 Azide

Cat. No.: B15557179

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 555 Azide is a bright, water-soluble fluorescent dye belonging to the rhodamine family. Its azide functional group allows for its covalent attachment to proteins and other biomolecules containing a terminal alkyne or a strained cyclooctyne via "click chemistry." This bioorthogonal ligation strategy offers high specificity and efficiency, making **BP Fluor 555 Azide** a valuable tool for fluorescently labeling proteins for various applications, including fluorescence microscopy, flow cytometry, and Western blotting. The dye's excellent photostability and the pH insensitivity of its fluorescence (from pH 4 to 10) make it particularly well-suited for imaging low-abundance proteins in live cells and fixed tissues.

Core Properties and Specifications

The key characteristics of **BP Fluor 555 Azide** are summarized in the table below, providing a comprehensive overview of its spectral properties and physical specifications.

Property	Value	Reference
Excitation Maximum (λ_{ex})	555 nm	[1]
Emission Maximum (λ_{em})	572 nm	[1]
Molar Extinction Coefficient	155,000 cm ⁻¹ M ⁻¹ at 555 nm	[1]
Fluorescence Quantum Yield (Φ_F)	~0.14*	[2]
Molecular Weight	915.1 g/mol	[1]
Solubility	Water, DMSO, DMF	[1]
Storage	-20°C, protected from light	[1]

Note: The fluorescence quantum yield is for the closely related BP Fluor 555 active ester, as a specific value for the azide derivative is not readily available.

Protein Labeling Methodologies

BP Fluor 555 Azide is primarily conjugated to proteins through click chemistry, a class of bioorthogonal reactions that are highly specific and efficient. The two main approaches are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method involves the reaction of the azide group on **BP Fluor 555 Azide** with a terminal alkyne-modified protein in the presence of a Cu(I) catalyst.

Experimental Protocol: General CuAAC for Protein Labeling

Materials:

- Alkyne-modified protein in a copper-free buffer (e.g., PBS pH 7.4)
- BP Fluor 555 Azide**

- Copper(II) sulfate (CuSO_4)
- Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
- Reducing agent (e.g., Sodium Ascorbate)
- Degassing equipment (optional but recommended)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Protein Preparation: Ensure the alkyne-modified protein is in a copper-free buffer at a suitable concentration (typically 1-10 mg/mL).
- Reagent Preparation:
 - Prepare a stock solution of **BP Fluor 555 Azide** (e.g., 10 mM in DMSO).
 - Prepare a stock solution of CuSO_4 (e.g., 50 mM in water).
 - Prepare a stock solution of the copper(I)-stabilizing ligand (e.g., 250 mM THPTA in water).
 - Prepare a fresh stock solution of sodium ascorbate (e.g., 500 mM in water).
- Reaction Setup:
 - In a microcentrifuge tube, combine the alkyne-modified protein, **BP Fluor 555 Azide** (typically 2-5 molar excess over the protein), and the copper(I)-stabilizing ligand.
 - Add the CuSO_4 solution to the mixture.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
 - Gently mix the components. If possible, degas the solution and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) catalyst.
- Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

- Purification: Remove the unreacted dye and other small molecules by size-exclusion chromatography or dialysis.
- Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at 555 nm).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method that utilizes a strained cyclooctyne-modified protein, which reacts spontaneously with the azide group of **BP Fluor 555 Azide**. This method is particularly advantageous for live-cell labeling due to the toxicity of copper.

Experimental Protocol: General SPAAC for Protein Labeling

Materials:

- Strained cyclooctyne-modified protein (e.g., DBCO-modified) in a suitable buffer (e.g., PBS pH 7.4)
- **BP Fluor 555 Azide**
- Purification column (e.g., size-exclusion chromatography)

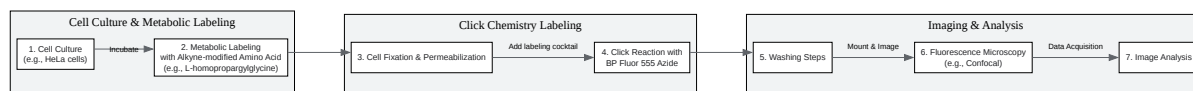
Procedure:

- Protein Preparation: Ensure the strained cyclooctyne-modified protein is in a suitable buffer at a concentration of 1-10 mg/mL.
- Reagent Preparation: Prepare a stock solution of **BP Fluor 555 Azide** (e.g., 10 mM in DMSO).
- Reaction Setup: In a microcentrifuge tube, combine the strained cyclooctyne-modified protein with **BP Fluor 555 Azide** (typically 2-5 molar excess).
- Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-12 hours, protected from light. The reaction time may need to be optimized depending on the specific strained cyclooctyne used.

- Purification: Purify the labeled protein using size-exclusion chromatography or dialysis to remove unreacted dye.
- Characterization: Determine the degree of labeling using spectrophotometry.

Visualization of Experimental Workflow

The following diagram illustrates a general experimental workflow for labeling and visualizing newly synthesized proteins in a cellular context using **BP Fluor 555 Azide**, inspired by the methodology described in Park et al. (2023).[1]



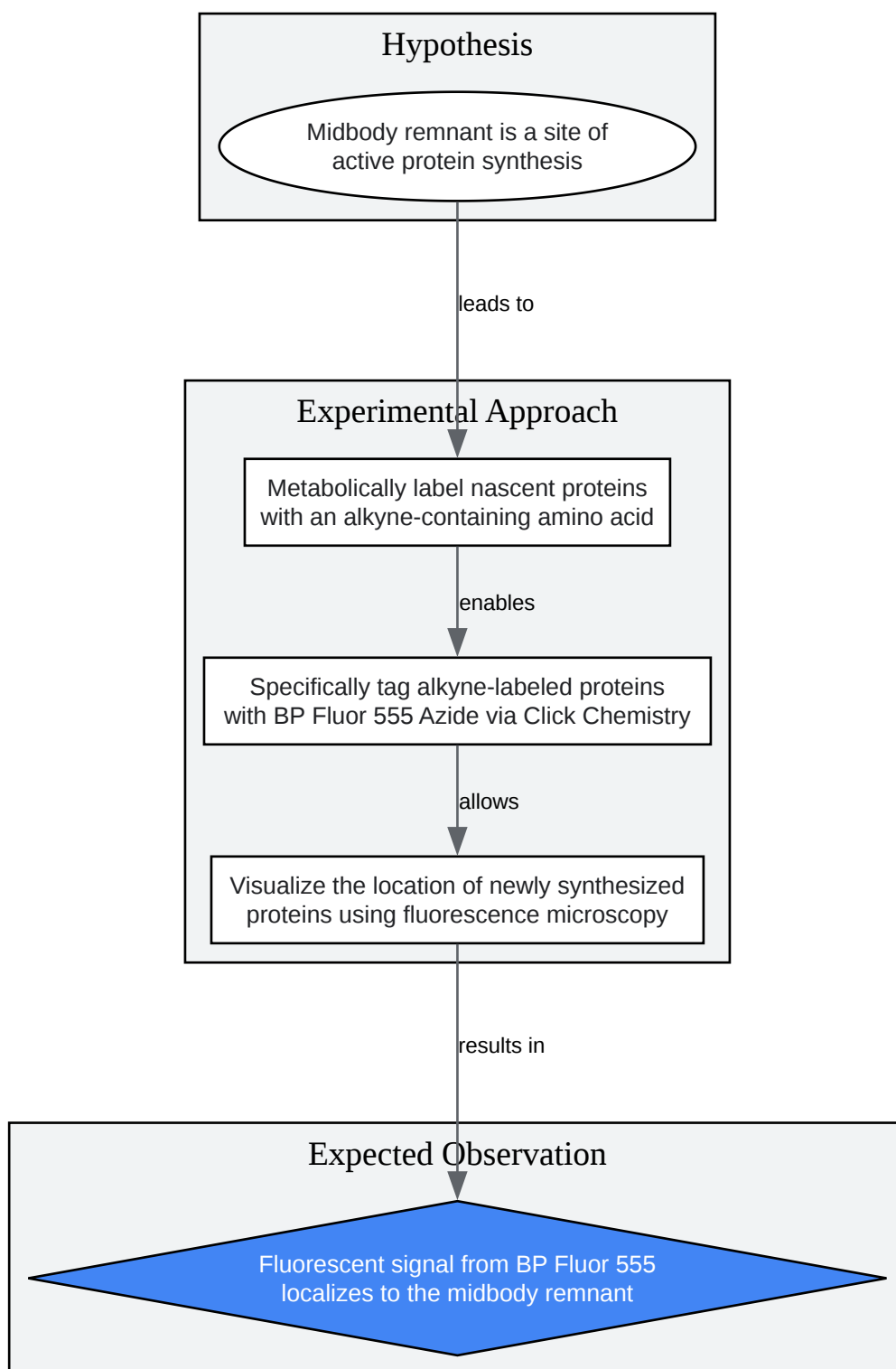
[Click to download full resolution via product page](#)

*Workflow for labeling newly synthesized proteins with **BP Fluor 555 Azide**.*

This workflow outlines the key steps from introducing an alkyne handle into cellular proteins via metabolic labeling to the final visualization of the fluorescently tagged proteins using microscopy.

Application Example: Visualizing Newly Synthesized Proteins in the Midbody Remnant

A notable application of **BP Fluor 555 Azide** is in the study of the mammalian midbody and its remnant, which have been identified as sites for RNA assembly and localized translation.[1] In a study by Park et al. (2023), researchers used **BP Fluor 555 Azide** to visualize newly synthesized proteins within these structures. The experimental logic is depicted in the following diagram.



[Click to download full resolution via product page](#)

Logical flow for visualizing protein synthesis in the midbody remnant.

This approach allows for the temporal and spatial tracking of protein synthesis, providing insights into the functional roles of these subcellular structures.

Conclusion

BP Fluor 555 Azide is a robust and versatile fluorescent probe for labeling proteins through click chemistry. Its favorable spectral properties, photostability, and the bioorthogonality of its conjugation chemistry make it an excellent choice for a wide range of applications in cell biology and drug discovery. The ability to specifically label proteins in complex biological systems, including live cells, opens up numerous possibilities for studying protein dynamics, localization, and function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The mammalian midbody and midbody remnant are assembly sites for RNA and localized translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BP Fluor 555 active ester | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [Technical Guide: BP Fluor 555 Azide for Protein Labeling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15557179#bp-fluor-555-azide-for-labeling-proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com